molecular formula C5H5F3N4O2 B2416176 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-amine CAS No. 1443278-96-3

5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-amine

Cat. No.: B2416176
CAS No.: 1443278-96-3
M. Wt: 210.116
InChI Key: VHAROBFFVFEZRV-UHFFFAOYSA-N
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Description

5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-amine is a heterocyclic compound featuring a pyrazole ring substituted with methyl, nitro, and trifluoromethyl groups. This compound is of interest due to its unique molecular structure, which imparts distinct chemical and physical properties. It is used in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like zinc and acid.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Zinc and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

    Reduction: 5-methyl-4-amino-3-(trifluoromethyl)-1H-pyrazol-1-amine.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation: 5-carboxy-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-amine.

Scientific Research Applications

5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-amine depends on its application:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N4O2/c1-2-3(12(13)14)4(5(6,7)8)10-11(2)9/h9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAROBFFVFEZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1N)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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